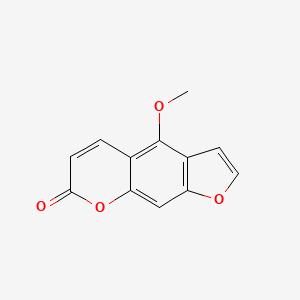
Alilusem potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- M-17055, also known as Alilusem potassium, is a diuretic compound.
- It has been studied for its effects on water clearance and electrolyte levels in urine.
- The chemical structure of this compound is C₁₇H₁₄ClKN₂O₅S, with CAS number 114417-20-8 .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for M-17055 are not readily available in the provided sources.
- Industrial production methods may also be proprietary or not widely documented.
Chemical Reactions Analysis
- M-17055 likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain unspecified.
- Major products formed from these reactions are not explicitly mentioned.
Scientific Research Applications
- Alilusem potassium has been investigated in several scientific contexts:
Diuretic Effects: As mentioned earlier, it affects water clearance and electrolyte levels in urine.
Chloride Channel Inhibition: This compound inhibits chloride channels.
Other Potential Applications:
Mechanism of Action
- The exact mechanism by which Alilusem potassium exerts its effects remains to be fully elucidated.
- It likely involves interactions with molecular targets and pathways related to ion transport and fluid balance.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not listed in the provided sources.
- Highlighting the uniqueness of M-17055 would require additional comparative data.
Remember that while Alilusem potassium shows promise in certain areas, further research is needed to fully understand its potential and applications.
Properties
CAS No. |
114417-20-8 |
|---|---|
Molecular Formula |
C17H14ClKN2O5S |
Molecular Weight |
432.9 g/mol |
IUPAC Name |
potassium;[(E)-[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] sulfate |
InChI |
InChI=1S/C17H15ClN2O5S.K/c1-11-4-2-3-5-13(11)17(21)20-9-8-15(19-25-26(22,23)24)14-7-6-12(18)10-16(14)20;/h2-7,10H,8-9H2,1H3,(H,22,23,24);/q;+1/p-1/b19-15+; |
InChI Key |
NQFKOWCYLQFLSM-QTCZRQAZSA-M |
SMILES |
CC1=CC=CC=C1C(=O)N2CCC(=NOS(=O)(=O)[O-])C3=C2C=C(C=C3)Cl.[K+] |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N2CC/C(=N\OS(=O)(=O)[O-])/C3=C2C=C(C=C3)Cl.[K+] |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(=NOS(=O)(=O)[O-])C3=C2C=C(C=C3)Cl.[K+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-chloro-2,3-dihydro-1-(2-methylbenzoyl)-4(1H)-quinolinone 4-oxime-O-sulfonic acid alilusem alilusem potassium M 17055 M-17055 M17055 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[5-(3,6-diaminohexanoylamino)-3-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B1666815.png)


